molecular formula C17H15NO2 B8464645 1-Benzyl-4-hydroxy-6-methylquinolin-2(1H)-one CAS No. 141750-04-1

1-Benzyl-4-hydroxy-6-methylquinolin-2(1H)-one

Cat. No. B8464645
Key on ui cas rn: 141750-04-1
M. Wt: 265.31 g/mol
InChI Key: IPZQPAQWOIIUGN-UHFFFAOYSA-N
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Patent
US05412104

Procedure details

The product from Step (3) was dissolved in 2N sodium hydroxide (150 ml) and the solution was refluxed for 4 hours. Then the solution was cooled and acidified with mineral acid to pH3. The solid was filtered, dried and crystallized from ethyl acetate/hexane to give 1-benzyl-4-hydroxy-6-methyl-2(1H)-quinolinone (4,0 gm). That the expected product was obtained was confirmed by the spectral data: MS: m/e 265 (M+); NMR (DMSO): δ2.32 (s, 3H, CH3 -Ar), 5.43 (s, 2H, CH2 -Ar), 5.96 (s, 1H, =CH-), 11.48 (s, 1H, OH) ppm.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[CH:11]=[C:10](C(OCC)=O)[C:9]1=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:25].[Na+]>>[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][C:14]([CH3:18])=[CH:15][CH:16]=2)[C:11]([OH:25])=[CH:10][C:9]1=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(=CC2=CC(=CC=C12)C)C(=O)OCC)=O
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C=C(C2=CC(=CC=C12)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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